
2-(1-Pyrenyl)ethyl chloroformate
Vue d'ensemble
Description
2-(1-Pyrenyl)ethyl chloroformate is a chemical compound with the molecular formula C19H13ClO2 . It is a derivative of chloroformic acid .
Synthesis Analysis
The synthesis of 2-substituted pyrenes, including 2-(1-Pyrenyl)ethyl chloroformate, has been reported from the pyrene-chromium tricarbonyl . The addition of ethyl chloroformate, B(OBu)3 (followed by oxidation), or trimethylsilyl chloride leads to derivatives .Molecular Structure Analysis
The molecular structure of 2-(1-Pyrenyl)ethyl chloroformate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 38 bonds. There are 25 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 1 double bond, 19 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, and 2 twelve-membered rings .Chemical Reactions Analysis
Chloroformates, including 2-(1-Pyrenyl)ethyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Pyrenyl)ethyl chloroformate include a molecular weight of 308.75800 and a melting point of 68-72ºC . The exact density and boiling point are not specified .Applications De Recherche Scientifique
Photophysical Study of β-Pyrenyl Acrylates
Research conducted by Piotrowicz et al. (2015) explores the aerobic dehydrogenative Heck reaction of pyrene with ethyl acrylate, leading to the synthesis of β-pyrenyl acrylates. These compounds exhibit fluorescence in both solution and solid states, demonstrating potential applications in the development of fluorescence-based materials and sensors (Piotrowicz et al., 2015).
Pyrenyl Ynones Synthesis and Photophysical Properties
Flamholc et al. (2014) describe the Friedel–Crafts acylation of pyrene with alkynoic acids to synthesize 1-pyrenyl ynones. These compounds show enhanced fluorescence and solid-state emission compared to saturated acylpyrene derivatives, suggesting applications in advanced optical and electronic materials (Flamholc et al., 2014).
Dynamics of Gold(I) Pyrenyl Complexes
The study by Vogt et al. (2010) investigates the ultrafast dynamics of (organophosphine)gold(I) pyrenyl complexes in solution. The research offers insights into the photophysical behavior of these complexes, which could inform the design of new materials for photonic applications (Vogt et al., 2010).
Pyrene-Containing Fluorescent Organogel
Research by Huang et al. (2014) on pyrene-containing compounds demonstrates selective fluorescence behavior towards Zn2+ in aqueous solutions. Their findings suggest potential applications in selective sensing and the formation of stimuli-responsive materials (Huang et al., 2014).
Asphaltenes Aggregation in Solution
Tan et al. (2009) studied the self-association properties of pyrenyl derivatives in water-saturated solvents. Their findings have implications for understanding the behavior of asphaltenes in petroleum, which is crucial for oil recovery and refining processes (Tan et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-pyren-1-ylethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO2/c20-19(21)22-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBZYDZNNCKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583455 | |
| Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrenyl)ethyl chloroformate | |
CAS RN |
147357-96-8 | |
| Record name | 2-(Pyren-1-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



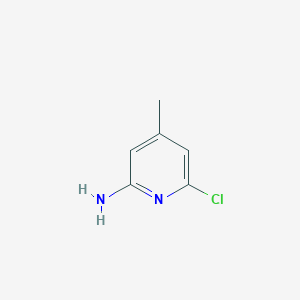
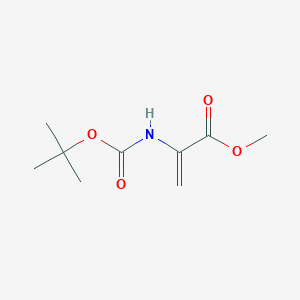


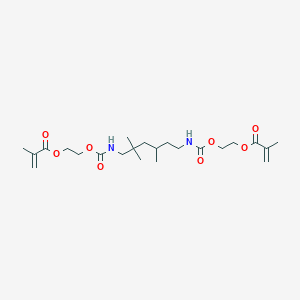
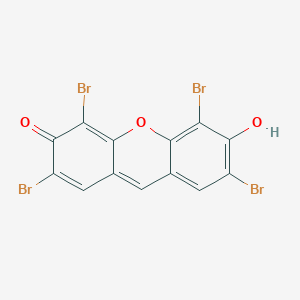

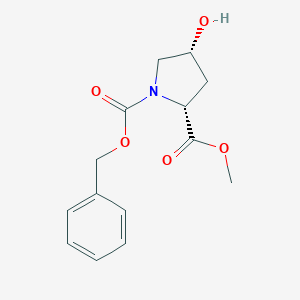


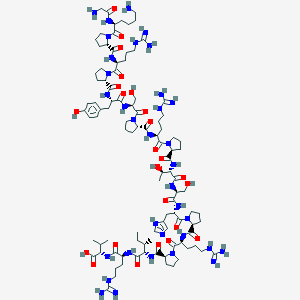

![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
